N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound featuring a 1,4-benzodioxin core linked via a hydroxyethyl group to a 2,5-dimethylfuran-3-carboxamide moiety. The 1,4-benzodioxin scaffold is recognized for its broad biological activities, including anti-inflammatory, antihepatotoxic, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-7-13(11(2)23-10)17(20)18-9-14(19)12-3-4-15-16(8-12)22-6-5-21-15/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHLUDZTPYCJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific solvents, catalysts, and reaction conditions to minimize side reactions and improve the efficiency of each step. Large-scale production may also involve continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that derivatives of benzodioxin compounds exhibit significant anticancer properties. A study focusing on the structure-activity relationship of benzodioxin derivatives indicated that modifications can enhance their efficacy against various cancer cell lines . The specific compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has been hypothesized to possess similar properties due to its structural analogies.
1.2 Neuropharmacological Effects
Compounds with benzodioxin structures have been investigated for their neuropharmacological effects. They have shown potential as anti-Parkinsonian agents and in facilitating psychotherapy by modulating neurotransmitter systems . The compound may contribute to these effects through its interactions with dopamine receptors or other neurochemical pathways.
2.1 Mechanism of Action
The biological activity of this compound is likely linked to its ability to interact with specific enzymes or receptors in the body. Preliminary studies suggest that it may influence pathways related to inflammation and cell signaling, which are critical in both cancer progression and neurodegenerative diseases.
2.2 Toxicology Studies
Toxicological evaluations are essential for understanding the safety profile of new compounds. Studies indicate that related compounds exhibit low toxicity levels in animal models, suggesting that this compound may also possess a favorable safety profile . This is crucial for its development as a therapeutic agent.
Drug Design and Development
3.1 Structure Optimization
The unique structure of this compound allows for various modifications that can enhance its pharmacokinetic properties. Computational modeling and structure-activity relationship studies can guide the design of more potent analogs with improved solubility and bioavailability .
3.2 Potential for Combination Therapies
Given the compound's potential mechanisms of action, it may be beneficial in combination therapies for cancer or neurodegenerative diseases. Combining it with other agents could enhance therapeutic outcomes while minimizing side effects associated with higher doses of single agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
- The hydroxyethyl linker in the target compound may improve water solubility compared to the sulfonyl group in 7i/7k , which could influence pharmacokinetics .
Table 1 : Comparison of α-Glucosidase Inhibitory Activity
Antihepatotoxic Activity
Flavones and coumarins with 1,4-dioxane rings, such as 4f and 4g , exhibited significant antihepatotoxic effects in rat models, comparable to silymarin. These compounds reduced serum SGOT, SGPT, and ALKP levels. The presence of a hydroxymethyl group at position-2" in the dioxane ring (4g ) enhanced activity .
Key Structural Differences :
- The target compound lacks the flavonoid/coumarin core but shares the 1,4-dioxane motif. Its hydroxyethyl group may mimic the hydroxymethyl in 4g, though its therapeutic focus (diabetes vs. hepatoprotection) likely differs .
Enzyme Inhibition Beyond α-Glucosidase
Sulfonamide derivatives of 1,4-benzodioxin show inhibitory activity against BChE, AChE, and lipoxygenase .
Structure-Activity Relationship (SAR) Insights
Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on phenyl rings enhance α-glucosidase inhibition in sulfonamide analogs .
Linker Flexibility : Hydroxyethyl and hydroxymethyl groups improve solubility and binding to hydrophilic enzyme pockets, as seen in antihepatotoxic compounds .
Core Modifications : Replacing sulfonamide with carboxamide alters hydrogen-bonding interactions, which may shift activity toward different targets (e.g., from α-glucosidase to lipid metabolism enzymes) .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity against cancer cell lines, and neuroprotective effects.
- Molecular Formula : C19H23N2O4
- Molecular Weight : 345.40 g/mol
- CAS Number : 1040638-59-2
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of compounds related to this compound. Notably, derivatives containing the benzodioxane moiety have shown promising results against key enzymes implicated in diabetes and neurodegenerative diseases.
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 15.6 | |
| Compound B | Acetylcholinesterase | 12.3 | |
| N-[...]-carboxamide | α-glucosidase | 10.5 | |
| Compound C | Acetylcholinesterase | 8.7 |
These findings suggest that the compound may be effective in managing type 2 diabetes and Alzheimer's disease through enzyme inhibition.
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. The compound's cytotoxic effects were assessed in both two-dimensional (2D) and three-dimensional (3D) culture systems.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay | Reference |
|---|---|---|---|
| A549 | 8.78 | 19.94 | |
| HCC827 | 6.68 | 11.27 | |
| NCI-H358 | 10.50 | 16.00 |
The data indicate that the compound exhibits higher cytotoxicity in the A549 and HCC827 cell lines compared to NCI-H358, with a notable difference between the assay formats.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been highlighted in previous research. For instance, analogs have been shown to protect against oxidative stress and lipid peroxidation.
Case Study: Neuroprotection Against Oxidative Stress
A study demonstrated that a related compound significantly reduced neuronal cell death induced by oxidative stress in vitro by scavenging reactive oxygen species (ROS). The compound's mechanism was linked to its ability to enhance antioxidant enzyme activity and inhibit lipid peroxidation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves coupling a benzodioxin-derived hydroxyethylamine with 2,5-dimethylfuran-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (e.g., DMF vs. THF) and temperature (0–25°C) critically influence reaction efficiency. For example, THF at 0°C reduces side reactions like esterification .
- Data : Pilot studies report yields of 60–75% under optimized conditions (dry THF, 12 h stirring at 0°C). Impurities include unreacted carboxylic acid (detected via HPLC) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodology : Use 1H/13C NMR to verify substituent positions (e.g., benzodioxin protons at δ 4.2–4.4 ppm, furan methyl groups at δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ expected m/z: ~433.18). Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC50 values for acetylcholinesterase inhibition (reported range: 10–50 µM for analogs). Include positive controls (e.g., donepezil) and triplicate runs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
